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Compound Name: C14 Ceramide

Cat. No.: B2986048

Introduction

Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in a
myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and
inflammation. They are central intermediates in sphingolipid metabolism, acting as precursors
for more complex sphingolipids like sphingomyelin and glycosphingolipids. The biological
function of a specific ceramide is intricately linked to its N-acyl chain length, which can range
from medium-chain (C12-C14) to ultra-long-chain (=C26). C14:0 Ceramide (N-myristoyl-
sphingosine) is a medium-chain species implicated in specific cellular stress responses and
metabolic regulation. This technical guide provides an in-depth overview of the endogenous
synthesis pathways and subcellular distribution of C14:0 Ceramide, tailored for researchers,
scientists, and drug development professionals.

Endogenous Sources of C14:0 Ceramide

The cellular pool of C14:0 Ceramide is maintained through two primary pathways: the de novo
synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of all ceramides originates in the endoplasmic reticulum (ER). This
pathway begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2986048?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2986048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(C16:0), a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-
ketosphinganine, is then reduced to sphinganine (dihydrosphingosine).

The crucial step for determining the acyl chain length occurs next. A family of six mammalian
(dihydro)ceramide synthases (CerS1-6) acylates sphinganine with a fatty acyl-CoA of a specific
chain length. C14:0 Ceramide is specifically synthesized by Ceramide Synthase 5 (CerS5) and
Ceramide Synthase 6 (CerS6), which utilize myristoyl-CoA (C14:0-CoA) as the acyl donor. The
resulting dihydroceramide (dihydro-C14:0-ceramide) is then desaturated by dihydroceramide
desaturase (DES1) to form C14:0 Ceramide.
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De Novo Synthesis of C14:0 Ceramide in the ER.

Salvage Pathway

The salvage pathway provides a mechanism for recycling sphingoid bases. Complex
sphingolipids are broken down in the lysosomes to ceramide, which can then be further
hydrolyzed by ceramidases to yield sphingosine. This sphingosine can be transported out of
the lysosome and re-acylated in the ER by CerS enzymes to form ceramide. If CerS5 or CerS6
are active and myristoyl-CoA is available, this pathway can contribute to the endogenous pool
of C14:0 Ceramide.

Subcellular Localization of C14:0 Ceramide

The function of ceramide is highly dependent on its specific subcellular location. While de novo
synthesis occurs in the ER, C14:0 Ceramide is subsequently distributed to various cellular
compartments.

o Endoplasmic Reticulum (ER): As the primary site of synthesis, the ER contains a basal pool
of C14:0 Ceramide. It is the central hub from which ceramide is transported to other
organelles.

e Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it serves as a
substrate for the synthesis of sphingomyelin (by sphingomyelin synthase) and simple
glycosphingolipids (by glucosylceramide synthase). This transport can occur via vesicular
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trafficking or through the action of the ceramide transfer protein (CERT). CERT has been
shown to preferentially transfer ceramides with long acyl chains (C14-C20).

e Mitochondria: Ceramide can accumulate in mitochondria, particularly in response to cellular
stress, where it is implicated in the regulation of apoptosis. It is thought to form channels in
the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like
cytochrome c. Ceramide synthases have also been found in mitochondria-associated
membranes (MAM) and within purified mitochondrial fractions, suggesting local synthesis is
possible.

e Plasma Membrane: Ceramides are structural components of the plasma membrane and are
enriched in microdomains known as lipid rafts. Here, they play crucial roles in signal
transduction, modulating the activity of receptors and downstream signaling cascades.

o Lysosomes: Degradation of complex sphingolipids by acid sphingomyelinase generates
ceramide within the lysosome.
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Ceramide trafficking from the ER to other organelles.

Data Presentation

Table 1: Acyl-CoA Specificity of Mammalian Ceramide
Synthases
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. Acyl-CoA Key
Enzyme Aliases L ) .
Specificity Tissues/Functions
CerS1 LASS1 C18:0 Brain, skeletal muscle
Liver, kidney, brain
CerS2 LASS2 C20:0- C26:0 )
(myelin)
CerS3 LASS3 C26:0 - C34:0 Skin, testes
Heart, liver, skin,
Cers4 LASS4 C18:0 - C20:0
spleen
Lung, intestine,
CerSs LASS5 C14.0- C16:0 ) )
various tissues
Widespread,
CerSé LASS6 C14:.0-C16:.0

implicated in cancer

Data compiled from multiple sources.

Table 2: Subcellular Localization of Key Ceramide
Metabolizing Enzymes
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Enzyme

Pathway

Primary Subcellular
Localization(s)

Serine Palmitoyltransferase
(SPT)

De Novo Synthesis

Endoplasmic Reticulum (ER)

Ceramide Synthases (CerS1-
6)

De Novo & Salvage

Endoplasmic Reticulum (ER),
Mitochondria-Associated
Membranes (MAM)

Dihydroceramide Desaturase
(DES1)

De Novo Synthesis

Endoplasmic Reticulum (ER)

Sphingomyelin Synthase
(SMS)

Complex Sphingolipid
Synthesis

Golgi Apparatus, Plasma

Membrane

Glucosylceramide Synthase
(GCS)

Complex Sphingolipid
Synthesis

Golgi Apparatus (cis-Golgi)

Acid Sphingomyelinase
(aSMase)

Degradation

Lysosomes

Neutral Sphingomyelinase
(nSMase)

Degradation/Signaling

Plasma Membrane, Golgi, ER

Acid Ceramidase (aCDase)

Degradation/Salvage

Lysosomes

Data compiled from multiple sources.

Experimental Protocols
Protocol 1: Quantification of C14:0 Ceramide by LC-

MS/IMS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for

accurate quantification of individual ceramide species from complex biological samples.

1. Sample Preparation (Lipid Extraction):

e Homogenize cells or tissues in a suitable buffer.
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e Add an internal standard mixture containing a known amount of a non-endogenous ceramide
(e.g., C17:0 Ceramide) to normalize for extraction efficiency and instrument variability.

» Perform a biphasic lipid extraction using the Bligh and Dyer method
(chloroform:methanol:water) or a single-phase extraction with an organic solvent mixture
(e.g., ethyl acetate:isopropanol).

» Collect the organic phase containing the lipids.

e Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g.,
methanol or ethanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

o Chromatography: Inject the extracted lipids onto a reverse-phase C8 or C18 HPLC column.
Separate the lipid species using a gradient elution with mobile phases typically consisting of
water and methanol/acetonitrile containing additives like formic acid and ammonium formate
to improve ionization.

e Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source
coupled to a tandem mass spectrometer operating in positive ion mode.

e Detection: Use

 To cite this document: BenchChem. [Endogenous Sources and Subcellular Localization of
C14.0 Ceramide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2986048#endogenous-sources-and-localization-of-
cl4-ceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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